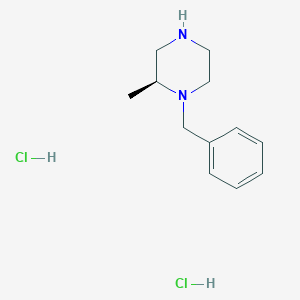

(S)-1-Benzyl-2-methylpiperazine 2hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

(2S)-1-benzyl-2-methylpiperazine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 |

InChI Key |

YGGVZQSDYSYONB-IDMXKUIJSA-N |

Isomeric SMILES |

C[C@H]1CNCCN1CC2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Benzyl 2 Methylpiperazine Dihydrochloride and Its Precursors

Stereoselective Synthesis of Chiral 2-Methylpiperazine (B152721)

The cornerstone of synthesizing the target compound is obtaining the enantiomerically pure (S)-2-methylpiperazine. Two primary strategies are employed for this purpose: asymmetric synthesis, which creates the desired stereoisomer directly, and enantiomeric resolution, which separates a racemic mixture of 2-methylpiperazine.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce (S)-2-methylpiperazine from achiral or prochiral starting materials, often employing chiral auxiliaries or catalysts to control the stereochemical outcome.

One notable approach utilizes a chiral auxiliary, such as (R)-(-)-phenylglycinol, derived from the chiral pool. In this method, (R)-(-)-phenylglycinol is condensed with N-Boc glycine (B1666218) to form an amide. Subsequent reduction and protection of the hydroxyl group yield a key intermediate. This intermediate undergoes cyclization to form a protected 2-oxopiperazine. A crucial diastereoselective methylation step introduces the methyl group at the C2 position with high stereocontrol (>90% diastereomeric excess). Finally, decarbonylation and debenzylation afford the desired (R)-(+)-2-methylpiperazine. designer-drug.com While this example yields the (R)-enantiomer, the same principle can be applied using the corresponding (S)-phenylglycinol to obtain (S)-2-methylpiperazine.

Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivities. These intermediates can then be reduced to the corresponding chiral piperazines.

The following table summarizes a representative asymmetric synthetic route:

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield | Diastereomeric/Enantiomeric Excess |

| 1 | (R)-(-)-Phenylglycinol, N-Boc glycine | DCC | Amide | - | - |

| 2 | Amide from Step 1 | Reduction, Silyl protection | Silyl ether | 66% (overall) | - |

| 3 | Silyl ether from Step 2 | Bromoacetic acid, DCC, Desilylation | 2-Oxopiperazine | - | - |

| 4 | 2-Oxopiperazine from Step 3 | Methylation | Methylated 2-oxopiperazine | 80% | >90% de |

| 5 | Methylated 2-oxopiperazine from Step 4 | Decarbonylation, Debenzylation | (R)-(+)-2-Methylpiperazine | 63% (overall) | - |

Enantiomeric Resolution Techniques

Enantiomeric resolution is a classical and widely used method for separating a racemic mixture of 2-methylpiperazine into its individual (S) and (R) enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A common and effective resolving agent for 2-methylpiperazine is optically active tartaric acid. researchgate.net The process involves reacting racemic 2-methylpiperazine with either L-(+)-tartaric acid or D-(-)-tartaric acid in a suitable solvent system. This reaction forms two diastereomeric salts: ((S)-2-methylpiperazine)-tartrate and ((R)-2-methylpiperazine)-tartrate. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

For example, when using L-(+)-tartaric acid, the ((R)-2-methylpiperazine)-L-tartrate salt is often the less soluble diastereomer and precipitates, leaving the ((S)-2-methylpiperazine)-L-tartrate salt in the mother liquor. After separation of the precipitated salt by filtration, the free enantiomers can be liberated by treatment with a base. This process can be optimized to achieve high optical purity for both enantiomers. A two-stage reaction with tartaric acid has been shown to yield both (S)- and (R)-2-methylpiperazine with extremely high optical purity, omitting the need for recrystallization at the diastereomer stage. researchgate.net

The table below outlines the key steps in a typical resolution process:

| Step | Procedure | Reagents | Key Observation | Outcome |

| 1 | Diastereomeric Salt Formation | Racemic 2-methylpiperazine, L-(+)-tartaric acid, Mixed solvent | Precipitation of the less soluble diastereomeric salt | Formation of a mixture of diastereomeric salts |

| 2 | Fractional Crystallization | Cooling and/or solvent adjustment | Selective crystallization of one diastereomer | Separation of the diastereomeric salts |

| 3 | Liberation of Enantiomer | Isolated diastereomeric salt, Base (e.g., NaOH) | Formation of the free amine | Isolation of enantiomerically enriched 2-methylpiperazine |

| 4 | Isolation of the Other Enantiomer | Mother liquor from Step 2, Base (e.g., NaOH) | Formation of the free amine | Isolation of the other enantiomerically enriched 2-methylpiperazine |

N-Alkylation Strategies for Introducing the Benzyl (B1604629) Moiety

Once enantiomerically pure (S)-2-methylpiperazine is obtained, the next crucial step is the introduction of a benzyl group. The primary challenge in this step is to achieve regioselective alkylation at the N1 position, which is sterically less hindered, while avoiding alkylation at the N4 position.

Regioselective Benzylation Protocols

The regioselectivity of the N-benzylation of (S)-2-methylpiperazine is primarily governed by steric effects. The methyl group at the C2 position creates a more sterically hindered environment around the adjacent N1 nitrogen atom compared to the N4 nitrogen. However, the N1 nitrogen is generally more nucleophilic. To favor mono-alkylation at the desired N1 position, strategies often involve controlling the stoichiometry of the reagents and employing protecting group strategies.

A common approach is the direct reaction of (S)-2-methylpiperazine with benzyl chloride. To prevent dialkylation, a slight excess of the piperazine (B1678402) derivative may be used, or the reaction can be carefully monitored and stopped after the desired mono-benzylated product is formed.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield of the desired (S)-1-Benzyl-2-methylpiperazine and minimizing the formation of the N4-benzylated isomer and the 1,4-dibenzylated byproduct. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For direct benzylation, a variety of solvents can be used, including polar aprotic solvents like acetonitrile (B52724) or DMF, and alcoholic solvents. The choice of base is also important, with common options including inorganic bases like potassium carbonate or organic bases like triethylamine (B128534). The reaction temperature can be varied to control the reaction rate, with lower temperatures generally favoring selectivity.

The following table provides a summary of typical conditions for N-benzylation reactions of piperazine derivatives:

| Parameter | Conditions | Rationale |

| Solvent | Acetonitrile, Dichloromethane, Toluene (B28343) | Solubilizes reactants and influences reaction rate. |

| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes the acid formed during the reaction and can influence nucleophilicity. |

| Temperature | Room temperature to reflux | Controls the rate of reaction; higher temperatures may lead to more byproducts. |

| Reactant Ratio | Equimolar or slight excess of piperazine | Helps to minimize the formation of the di-substituted product. |

Dihydrochloride (B599025) Salt Formation and Purification Methodologies

The final step in the synthesis is the formation of the dihydrochloride salt of (S)-1-Benzyl-2-methylpiperazine, which is often preferred for its stability and ease of handling. This is typically achieved by treating a solution of the free base with hydrochloric acid.

The free base of (S)-1-Benzyl-2-methylpiperazine is dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol, or diethyl ether. designer-drug.comnih.gov A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in ethanol or ethereal HCl) is then added, often with cooling, to precipitate the dihydrochloride salt. designer-drug.comnih.gov The stoichiometry of the acid is important to ensure the formation of the dihydrochloride salt.

Purification of the crude (S)-1-Benzyl-2-methylpiperazine dihydrochloride is typically achieved through recrystallization. The choice of solvent is crucial for obtaining a high-purity product with good recovery. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. mt.com Common solvents for the recrystallization of piperazine hydrochloride salts include alcohols like ethanol and isopropanol, or mixtures of solvents. designer-drug.comnih.gov The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified salt is then collected by filtration, washed with a small amount of cold solvent, and dried.

The table below summarizes the salt formation and purification process:

| Step | Procedure | Reagents/Solvents | Expected Outcome |

| 1 | Salt Formation | (S)-1-Benzyl-2-methylpiperazine, Ethanolic HCl or Ethereal HCl | Precipitation of crude (S)-1-Benzyl-2-methylpiperazine dihydrochloride |

| 2 | Recrystallization | Crude salt, Isopropanol or Ethanol | Dissolution at high temperature and crystallization upon cooling |

| 3 | Isolation | Filtration and washing with cold solvent | Collection of purified crystalline solid |

| 4 | Drying | Vacuum oven | Removal of residual solvent |

Advanced Spectroscopic and Crystallographic Characterization of S 1 Benzyl 2 Methylpiperazine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For (S)-1-Benzyl-2-methylpiperazine dihydrochloride (B599025), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with the use of chiral auxiliary reagents, is essential for a complete structural assignment.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the dihydrochloride salt, the protonation of the two nitrogen atoms in the piperazine (B1678402) ring leads to downfield shifts of the adjacent protons and carbons compared to the free base.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the piperazine ring, and the methyl group protons. The diastereotopic nature of the benzylic protons and the protons of the piperazine ring can lead to complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom. The chemical shifts will be indicative of the electronic environment, with the aromatic carbons appearing in the downfield region and the aliphatic carbons of the piperazine ring and the methyl group appearing in the upfield region.

Two-Dimensional (2D) NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivities within the piperazine ring and between the methyl group and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the benzyl group and the piperazine ring, as well as the position of the methyl group.

| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2-7.5 | Aromatic (C₆H₅) | 125-135 |

| Benzylic (CH₂) | 3.5-4.0 | Benzylic (CH₂) | 60-65 |

| Piperazine (CH, CH₂) | 2.5-3.5 | Piperazine (C) | 40-60 |

| Methyl (CH₃) | 1.0-1.5 | Methyl (CH₃) | 15-20 |

Application of Chiral Auxiliary Reagents in NMR Spectroscopy

To confirm the enantiomeric purity of (S)-1-Benzyl-2-methylpiperazine dihydrochloride, chiral auxiliary reagents can be employed. These reagents react with the chiral amine to form diastereomers, which are distinguishable by NMR spectroscopy.

A commonly used chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nist.gov The reaction of (S)-1-Benzyl-2-methylpiperazine with both (R)- and (S)-Mosher's acid chlorides would produce two diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons and fluorine atoms near the chiral center, allowing for the determination of the enantiomeric excess. The difference in chemical shifts (Δδ) between the diastereomeric products can be used to confirm the absolute configuration of the starting amine.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For (S)-1-Benzyl-2-methylpiperazine dihydrochloride, techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion of the free base.

The mass spectrum is expected to show a molecular ion peak [M+H]⁺ corresponding to the protonated free base, C₁₂H₁₈N₂. The most characteristic fragmentation pathway for N-benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and the corresponding piperazine fragment. researchgate.netresearchgate.net Other significant fragments would arise from the cleavage of the piperazine ring.

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₁₉N₂]⁺ | 191 | Molecular Ion ([M+H]⁺) |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzylic cleavage) |

| [C₅H₁₂N₂]⁺ | 100 | Piperazine fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

N-H Stretching: The protonated secondary and tertiary amine groups in the dihydrochloride salt will exhibit broad and strong absorption bands in the IR spectrum, typically in the region of 2400-3000 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring, methyl, and benzylic groups will be observed just below 3000 cm⁻¹. niscpr.res.intheaic.org

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

N-H Bending: The N-H bending vibrations of the protonated amine groups are expected in the 1500-1600 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and skeletal vibrations that are unique to the molecule.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 2400-3000 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| N-H Bend (Ammonium) | 1500-1600 | Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of (S)-1-benzyl-2-methylpiperazine dihydrochloride is expected to be primarily governed by a network of strong intermolecular interactions, typical for organic amine hydrochlorides. The protonation of the two nitrogen atoms of the piperazine ring by hydrochloric acid introduces positive charges, which, along with the chloride counter-ions, dictate the crystal packing arrangement.

The most significant intermolecular interactions anticipated are the hydrogen bonds between the protonated amine groups (N-H+) and the chloride ions (Cl-). These N-H···Cl hydrogen bonds are a defining feature in the crystal structures of similar compounds and play a crucial role in the formation of a stable, three-dimensional lattice. The geometry of these hydrogen bonds, including bond distances and angles, would be a key area of analysis in a crystallographic study.

Table 1: Predicted Intermolecular Interactions in Crystalline (S)-1-Benzyl-2-methylpiperazine Dihydrochloride

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | N-H+ | Cl- | Primary structure-directing interaction, formation of extensive networks. |

| Hydrogen Bond | C-H | Cl- | Secondary interaction, contributing to lattice stability. |

| Van der Waals Forces | Benzyl Rings | Benzyl Rings | Contribution to close packing and overall cohesion. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy provides valuable information about the stereochemical properties of chiral molecules. For (S)-1-benzyl-2-methylpiperazine dihydrochloride, both Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be powerful techniques for confirming its absolute configuration and studying its conformational properties in solution.

Circular Dichroism (CD): The CD spectrum of (S)-1-benzyl-2-methylpiperazine dihydrochloride is expected to exhibit Cotton effects in the regions corresponding to the electronic transitions of the benzyl chromophore. The aromatic benzyl group, being in close proximity to the chiral center, will experience the chiral environment, leading to differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effects can be empirically correlated with the absolute configuration at the stereocenter. Theoretical calculations could also be employed to predict the CD spectrum and support the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): The ORD spectrum of a chiral compound is intrinsically related to its CD spectrum through the Kronig-Kramers relations. For (S)-1-benzyl-2-methylpiperazine dihydrochloride, the ORD curve is expected to show a plain curve at wavelengths away from the absorption bands of the benzyl chromophore. Near the absorption maxima, the ORD curve will exhibit anomalous dispersion, characteristic of the Cotton effect. The analysis of the ORD curve can provide complementary information to the CD spectrum regarding the stereochemistry of the molecule.

Table 2: Predicted Chiroptical Spectroscopic Data for (S)-1-Benzyl-2-methylpiperazine Dihydrochloride

| Spectroscopic Technique | Expected Observation | Information Obtained |

| Circular Dichroism (CD) | Cotton effects in the UV region associated with the benzyl chromophore. | Confirmation of absolute configuration, study of conformational preferences. |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion (Cotton effect) near the absorption bands of the benzyl group. | Confirmation of chirality and stereochemical assignment. |

Computational and Theoretical Chemistry Studies on S 1 Benzyl 2 Methylpiperazine Dihydrochloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in (S)-1-Benzyl-2-methylpiperazine and understanding its electronic properties.

Molecular Geometry Optimization: The process begins with geometry optimization, where computational methods calculate the forces on each atom and adjust their positions until a minimum energy structure is found. For piperazine (B1678402) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. ultraphysicalsciences.orgscispace.comresearchgate.net In its optimized state, the piperazine ring of (S)-1-Benzyl-2-methylpiperazine typically adopts a stable chair conformation. The benzyl (B1604629) and methyl groups are predicted to preferentially occupy equatorial positions to minimize steric hindrance, a finding consistent with studies on related substituted piperidines and piperazines. osi.lv The dihydrochloride (B599025) form implies protonation of the two nitrogen atoms, which would slightly alter bond lengths and angles within the piperazine ring compared to its free base form.

The following table presents typical bond lengths and angles for a benzylpiperazine scaffold, optimized using DFT calculations.

| Parameter | Description | Typical Calculated Value |

| C-N (ring) | Piperazine ring carbon-nitrogen bond length | ~1.46 Å |

| C-C (ring) | Piperazine ring carbon-carbon bond length | ~1.53 Å |

| N-C (benzyl) | Bond between piperazine nitrogen and benzyl CH2 | ~1.47 Å |

| C-C (aromatic) | Benzene ring carbon-carbon bond length | ~1.39 Å |

| C-N-C (angle) | Angle within the piperazine ring | ~110-112° |

| N-C-C (angle) | Angle within the piperazine ring | ~110-111° |

Electronic Structure Analysis: The electronic structure is critical for understanding the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jddtonline.inforesearchgate.net For benzylpiperazine derivatives, the HOMO is often localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is typically distributed over the phenyl ring. nih.gov

Other calculated electronic properties include the molecular electrostatic potential (MEP), which identifies the positive and negative regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) charge analysis, which assigns partial charges to each atom. jddtonline.inforesearchgate.net In the protonated dihydrochloride form, a significant positive charge would be localized around the N-H groups, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors.

| Electronic Property | Significance |

| HOMO Energy | Correlates with the ability to donate electrons |

| LUMO Energy | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Dipole Moment | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotation around its single bonds mean that (S)-1-Benzyl-2-methylpiperazine can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The piperazine ring, similar to cyclohexane, primarily exists in chair, boat, and twist-boat conformations. The chair conformation is significantly more stable, and computational studies focus on the energy differences between various chair isomers. nih.gov For (S)-1-Benzyl-2-methylpiperazine, the key variables are the axial or equatorial positions of the methyl and benzyl substituents.

There are two primary conformational processes to consider:

Ring Inversion: The interconversion between the two possible chair forms of the piperazine ring. The energy barrier for this process in N,N'-dimethylpiperazine is approximately 55.7 kJ/mol, which is higher than that for cyclohexane, indicating a more rigid ring system. nih.gov

N-C Bond Rotation: Restricted rotation around the N-C bond connecting the piperazine ring to the benzyl group can also lead to distinct rotamers. nih.gov

Computational studies on related N-substituted piperidines show a strong energetic preference for the equatorial position of the substituent to avoid 1,3-diaxial steric interactions. osi.lv By analogy, the global minimum energy conformation of (S)-1-Benzyl-2-methylpiperazine is predicted to be the chair form where both the C2-methyl group and the N1-benzyl group are in equatorial positions. A potential energy surface scan, where the total energy is calculated as a function of key dihedral angles, can map these conformational changes and identify the transition state energies between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, typically on the nanosecond to microsecond scale. These simulations model the molecule and its environment (e.g., a solvent like water and counter-ions) using classical mechanics and force fields such as COMPASS or OPLS-AA. researchgate.netnih.gov

For (S)-1-Benzyl-2-methylpiperazine dihydrochloride, an MD simulation in an aqueous environment would involve placing the molecule in a box of water molecules along with two chloride ions to ensure charge neutrality. The simulation would track the trajectory of every atom based on the forces acting upon it.

Key insights from MD simulations would include:

Solvation Structure: Analysis of the radial distribution functions between the solute's atoms (especially the protonated nitrogens) and solvent water molecules can reveal the structure and stability of the hydration shells.

Conformational Dynamics: MD simulations can show real-time transitions between different conformations, such as ring flips or benzyl group rotations, and determine the population of each conformational state at a given temperature.

Ion Pairing: The simulation would illustrate the dynamic interactions between the protonated piperazine cation and the chloride counter-ions, providing information on the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Transport Properties: From the trajectory data, properties like the diffusion coefficient of the molecule in the solvent can be calculated.

MD simulations are particularly powerful for bridging the gap between static quantum chemical calculations and the dynamic behavior of molecules in a realistic biological or chemical environment. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to confirm molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT (e.g., at the B3LYP/cc-pVDZ level), is widely used for this purpose and provides results that correlate well with experimental data after appropriate scaling. researchgate.netrsc.orgcomporgchem.com For (S)-1-Benzyl-2-methylpiperazine, calculations would be performed on its optimized, low-energy conformation. The predicted chemical shifts for the protons and carbons of the piperazine ring, the methyl group, and the benzyl group can then be compared to experimental spectra. This approach is particularly useful for assigning specific signals to specific atoms in the molecule and for distinguishing between different isomers or conformers. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): The same DFT methods used for geometry optimization can also be used to calculate vibrational frequencies. ultraphysicalsciences.org The calculated frequencies correspond to the fundamental vibrational modes of the molecule, including C-H, N-H, C-N, and C-C stretching, as well as various bending and rocking modes. researchgate.net Theoretical IR and Raman spectra can be simulated from the calculated frequencies and intensities. A comparison between the computed spectra for 1-benzylpiperazine (B3395278) and 2-methylpiperazine (B152721) and their experimental counterparts shows good agreement, especially after applying a scaling factor to the calculated frequencies to account for anharmonicity and method limitations. ultraphysicalsciences.orgresearchgate.net

The following table shows representative calculated vibrational frequencies for key functional groups in a benzylpiperazine scaffold.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Protonated Amine | ~3300-3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050-3100 |

| C-H Stretch (Aliphatic) | Piperazine/Methyl CH₂/CH₃ | ~2850-3000 |

| C=C Stretch | Phenyl Ring | ~1450-1600 |

| C-N Stretch | Piperazine Ring | ~1200-1300 |

Investigation of Reaction Pathways and Transition States for Derivatives

Computational chemistry can be used to explore the mechanisms of chemical reactions involving the synthesis of (S)-1-Benzyl-2-methylpiperazine derivatives. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate.

A common reaction for creating derivatives is the N-alkylation or N-acylation at the secondary amine position (N4) of the piperazine ring. A theoretical investigation of such a reaction would involve the following steps:

Model Reactants and Products: The geometries of the starting materials (e.g., (S)-1-Benzyl-2-methylpiperazine and an alkyl halide) and the final product are optimized.

Locate the Transition State: A transition state search algorithm is used to find the saddle point on the potential energy surface that connects the reactants and products. This TS structure represents the activated complex.

Frequency Calculation: A vibrational frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the halide bond and the formation of the new N-C bond).

Calculate Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate, according to transition state theory. compchemhighlights.org

While specific studies on this molecule's derivatives are not widely available, research on related systems, such as the computational investigation of piperazine nitrosation or the DFT-guided prediction of site-selectivity in C-H functionalization, demonstrates the power of these methods. mdpi.comnih.gov Such calculations can predict whether a reaction is likely to proceed, explain observed product ratios, and guide the design of more efficient synthetic routes for novel derivatives.

Reactivity and Mechanistic Investigations of S 1 Benzyl 2 Methylpiperazine Dihydrochloride

N-Alkylation and Acylation Reactions

The secondary amine at the N4 position of the (S)-1-benzyl-2-methylpiperazine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of diverse derivatives.

N-Alkylation: The nucleophilic secondary amine readily participates in N-alkylation reactions with various alkylating agents. For instance, the reaction with benzyl (B1604629) alcohols, catalyzed by transition metal complexes such as those containing Ir(III) or Ru(II), can proceed via a "borrowing hydrogen" mechanism. nih.govresearchgate.net This atom-economical method involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the piperazine (B1678402) nitrogen, followed by reduction to the N-alkylated product. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govresearchgate.net A variety of substrates, including those with electron-donating or electron-withdrawing groups on the aryl ring of the benzyl alcohol, can be successfully employed. nih.gov

N-Acylation: Acylation of the N4-nitrogen is another common transformation, typically achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. These reactions are generally high-yielding and provide access to a range of amide derivatives. For example, the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates involves the coupling of a substituted benzyl-1,2,3-triazole-4-carboxylic acid with a piperazine derivative. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Benzyl alcohol, NHC–Ir(III) or NHC–Ru(II) catalyst, KOtBu, solvent-free, 120 °C | N-Benzyl amines |

| N-Acylation | Substituted carboxylic acids, coupling agents (e.g., HATU, HOBt) | Amides |

Debenzylation Strategies and Regeneration of Chiral Piperazine Scaffolds

The benzyl group at the N1 position serves as a crucial protecting group that can be selectively removed to regenerate the chiral (S)-2-methylpiperazine scaffold. This unmasked secondary amine can then be further functionalized. The choice of debenzylation strategy depends on the presence of other functional groups within the molecule.

Common debenzylation methods include:

Catalytic Hydrogenation: This is a widely used method for removing benzyl groups. mdpi.com It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.comresearchgate.net The reaction is generally clean and efficient, yielding toluene (B28343) as a byproduct. youtube.com However, this method is not suitable for molecules containing other reducible functional groups like alkenes or alkynes. researchgate.net

Acid-Facilitated Debenzylation: Strong acids can be used to cleave the benzyl group, although this method is limited to substrates that are stable under acidic conditions. nih.govorganic-chemistry.org

Oxidative Cleavage: Reagents like ozone can oxidatively remove benzyl ethers, and similar principles can be applied to N-benzyl groups. organic-chemistry.org Metal-free electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C-N bond. mdpi.com

Base-Promoted Debenzylation: A method using potassium tert-butoxide in DMSO with oxygen has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles and amides. researchgate.net

The regeneration of the chiral (S)-2-methylpiperazine allows for the synthesis of unsymmetrically substituted piperazines, which are valuable building blocks in medicinal chemistry. orgsyn.org

Stereoselective Transformations at the Piperazine Ring System

The inherent chirality of (S)-1-benzyl-2-methylpiperazine, with a stereocenter at the C2 position, can be exploited to direct further stereoselective transformations on the piperazine ring. This allows for the synthesis of complex molecules with multiple stereocenters.

One approach involves the stereoselective introduction of a second substituent on the piperazine ring. For example, the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine utilizes a protocol that results in the trans configuration as the exclusive stereoisomer. clockss.org The existing stereocenter influences the approach of the incoming electrophile, leading to a high degree of stereocontrol. Such transformations are valuable for creating well-defined three-dimensional structures. clockss.org

The stereochemistry of the piperazine ring can significantly impact the biological activity of molecules containing this scaffold. Therefore, the ability to perform stereoselective transformations is of great importance in drug discovery and development.

Heterocyclic Ring Functionalization and Transformations

The piperazine ring itself can be further functionalized at its carbon atoms, although this is less common than N-functionalization. mdpi.com Methods for the C-H functionalization of piperazines are being developed to increase the structural diversity of accessible compounds. mdpi.com

Furthermore, the (S)-1-benzyl-2-methylpiperazine moiety can be incorporated into larger, more complex heterocyclic systems. For example, it can be linked to other heterocyclic rings, such as indoles, indazoles, or benzo[b]thiophenes, to create novel chemical entities with potential biological activity. nih.gov These transformations often involve coupling reactions at the N4-position, linking the piperazine to a pre-functionalized heterocyclic core. nih.govnih.gov The piperazine ring in these larger molecules can play a crucial role in determining their pharmacological and pharmacokinetic properties by acting as a hydrogen bond acceptor and influencing solubility and bioavailability. mdpi.com

Hydrogenolysis and Other Cleavage Reactions of the Benzyl Group

The cleavage of the N-benzyl group is a critical step in many synthetic routes involving (S)-1-benzyl-2-methylpiperazine. Hydrogenolysis is the most common method for this transformation.

Hydrogenolysis: This reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netyoutube.com The reaction is essentially a hydrogenolysis because hydrogen is used to cleave the bond. youtube.com The benzyl group is converted to toluene. youtube.comorganic-chemistry.org

Factors influencing the efficiency and selectivity of hydrogenolysis include:

Catalyst: The choice and quality of the palladium catalyst can significantly impact the reaction outcome. chemrxiv.org

Substituents: The electronic properties of substituents on the benzyl group's aromatic ring can affect the rate of hydrogenolysis. researchgate.net

Additives: The addition of compounds like pyridine (B92270) can suppress the hydrogenolysis of certain substituted benzyl groups, allowing for selective deprotection. researchgate.net

Alternative Cleavage Reactions: While hydrogenolysis is prevalent, other methods for cleaving the benzyl group exist, which can be advantageous when the substrate is incompatible with catalytic hydrogenation. These include:

Applications of S 1 Benzyl 2 Methylpiperazine Dihydrochloride in Advanced Organic Synthesis and Chemical Design

Synthesis of Complex Chiral N-Substituted Piperazine (B1678402) Derivatives

(S)-1-Benzyl-2-methylpiperazine serves as a foundational chiral starting material for the synthesis of a diverse array of N-substituted piperazine derivatives. The presence of a secondary amine in the piperazine ring allows for the introduction of various substituents at the N4 position, leading to novel chiral structures with potential applications in medicinal chemistry and materials science.

The synthesis of these derivatives typically involves standard N-alkylation or N-arylation reactions. For instance, reaction with various alkyl halides or aryl halides in the presence of a base affords the corresponding N-substituted products. A general scheme for this transformation is depicted below:

Scheme 1: General Synthesis of N-Substituted (S)-1-Benzyl-2-methylpiperazine Derivatives

A solution of (S)-1-benzyl-2-methylpiperazine and an appropriate alkyl or aryl halide is stirred in the presence of a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate in a suitable solvent like acetonitrile (B52724) or dimethylformamide. The reaction mixture is typically heated to facilitate the reaction, yielding the desired N-substituted piperazine derivative.

The versatility of this approach allows for the incorporation of a wide range of functional groups, leading to libraries of chiral piperazine derivatives. These derivatives are often explored for their biological activities.

| Reagent | N4-Substituent | Reaction Conditions | Product |

| Benzyl (B1604629) bromide | Benzyl | K2CO3, DMF, 80°C | (S)-1,4-Dibenzyl-2-methylpiperazine |

| 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl | Triethylamine, CH2Cl2, 0°C to rt | (S)-1-Benzyl-4-(4-fluorobenzoyl)-2-methylpiperazine |

| 2-Bromopyridine | 2-Pyridyl | NaH, THF, reflux | (S)-1-Benzyl-2-methyl-4-(pyridin-2-yl)piperazine |

Role as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While direct applications of (S)-1-benzyl-2-methylpiperazine as a chiral auxiliary are not extensively documented, its structural features suggest significant potential in this area. The chiral center at the C2 position can induce facial selectivity in reactions at a prochiral center attached to one of the nitrogen atoms.

The general strategy for employing a chiral auxiliary involves three main steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Potential Application in Asymmetric Alkylation:

(S)-1-Benzyl-2-methylpiperazine could be acylated at the N4 position with a carboxylic acid derivative. Subsequent deprotonation of the α-carbon would generate a chiral enolate. The steric hindrance provided by the benzyl and methyl groups at the chiral center would direct the approach of an electrophile from the less hindered face, leading to a diastereoselective alkylation. Subsequent cleavage of the amide bond would release the chiral carboxylic acid and recover the auxiliary. This approach is conceptually similar to the well-established Evans oxazolidinone auxiliaries. williams.edu

Hypothetical Diastereoselective Alkylation:

Acylation: Reaction of (S)-1-benzyl-2-methylpiperazine with propionyl chloride to form the corresponding N-acyl derivative.

Enolate Formation: Treatment with a strong base like lithium diisopropylamide (LDA) to form the chiral enolate.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) to introduce a new stereocenter.

Cleavage: Hydrolysis of the amide bond to release the chiral α-methylated carboxylic acid.

| Step | Reagents and Conditions | Intermediate/Product | Expected Diastereomeric Excess |

| Acylation | Propionyl chloride, Triethylamine, CH2Cl2 | (S)-1-Benzyl-2-methyl-4-propionylpiperazine | N/A |

| Alkylation | 1. LDA, THF, -78°C; 2. CH3I | Diastereomeric mixture of alkylated products | >90% (hypothetical) |

| Cleavage | LiOH, H2O2, THF/H2O | (R)-2-Methylpropanoic acid | >90% (hypothetical) |

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. iupac.org (S)-1-Benzyl-2-methylpiperazine is an attractive scaffold for the synthesis of novel chiral ligands due to its C1 symmetry and the presence of two nitrogen atoms that can be functionalized to coordinate with metal centers.

A prominent class of ligands that can be derived from this scaffold are P,N-ligands, which contain both a phosphorus and a nitrogen donor atom. These non-symmetrical ligands have shown remarkable success in a variety of asymmetric transformations, often outperforming their C2-symmetric counterparts. youtube.com

Synthesis of a Chiral P,N-Ligand:

A potential synthetic route to a P,N-ligand based on (S)-1-benzyl-2-methylpiperazine could involve the reaction of the N4-H with a phosphine-containing electrophile, such as 2-(diphenylphosphino)benzoic acid, in the presence of a coupling agent. The resulting ligand would possess a chiral piperazine backbone with a nitrogen and a phosphorus atom positioned for chelation to a metal center.

These ligands can be utilized in a range of asymmetric catalytic reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the ligand around the metal catalyst.

| Reaction Type | Catalyst | Ligand Type | Potential Application |

| Asymmetric Hydrogenation | Rhodium or Iridium | Chiral P,N-ligand | Enantioselective reduction of prochiral olefins |

| Asymmetric Allylic Alkylation | Palladium | Chiral P,N-ligand | Enantioselective formation of C-C and C-N bonds |

| Asymmetric Cross-Coupling | Palladium or Nickel | Chiral P,N-ligand | Enantioselective synthesis of biaryls |

Design and Synthesis of Molecular Recognition Systems Incorporating the Piperazine Motif

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The design and synthesis of artificial receptors capable of selective molecular recognition is a major goal in supramolecular chemistry. The piperazine motif is a common structural element in synthetic receptors due to its ability to participate in hydrogen bonding and electrostatic interactions.

Incorporating the chiral (S)-1-benzyl-2-methylpiperazine scaffold into a larger macrocyclic or acyclic structure can lead to the development of chiral receptors for the enantioselective recognition of guest molecules. The chiral environment provided by the piperazine derivative can lead to differential binding affinities for the two enantiomers of a chiral guest.

Example of a Piperazine-Based Receptor:

A calix youtube.comarene scaffold could be functionalized at its lower rim with two (S)-1-benzyl-2-methylpiperazine units. The resulting macrocycle would possess a chiral cavity lined with hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. This receptor could potentially be used for the enantioselective recognition of chiral ammonium (B1175870) salts or amino acids.

The binding properties of such systems can be studied using techniques such as NMR titration and isothermal titration calorimetry (ITC) to determine the binding constants and thermodynamic parameters of the host-guest complexation.

| Receptor Scaffold | Chiral Unit | Potential Guest Molecules | Key Interactions |

| Calix youtube.comarene | (S)-1-Benzyl-2-methylpiperazine | Chiral amino acid esters | Hydrogen bonding, π-π stacking, steric repulsion |

| Crown Ether | (S)-1-Benzyl-2-methylpiperazine | Chiral primary ammonium ions | Ion-dipole, hydrogen bonding |

| Porphyrin | (S)-1-Benzyl-2-methylpiperazine | Chiral diols | Hydrogen bonding, coordination to metal center |

Integration into Multicomponent Reaction Strategies for Scaffold Diversity

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly valued for their efficiency and ability to rapidly generate molecular complexity and diversity. The piperazine scaffold is a common feature in the products of MCRs, and the use of a chiral piperazine derivative like (S)-1-benzyl-2-methylpiperazine can lead to the stereoselective synthesis of complex heterocyclic scaffolds.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using (S)-1-benzyl-2-methylpiperazine as the amine component, a chiral center is introduced into the product. The resulting Ugi adduct can then undergo further transformations to generate a variety of complex, stereochemically defined heterocyclic structures.

For example, if a bifunctional starting material is used, such as a carboxylic acid containing a terminal alkyne, the Ugi product can undergo a subsequent intramolecular cyclization, such as a Sonogashira coupling, to form a macrocyclic structure. This "Ugi-post-cyclization" strategy allows for the rapid construction of diverse and complex chiral scaffolds from simple starting materials.

| Multicomponent Reaction | Chiral Component | Other Components | Resulting Scaffold |

| Ugi-4CR | (S)-1-Benzyl-2-methylpiperazine | Aldehyde, Carboxylic acid, Isocyanide | Chiral α-acylamino amides |

| Passerini-3CR | (S)-1-Benzyl-2-methylpiperazine (as a derivative) | Aldehyde, Isocyanide | Chiral α-acyloxy amides |

| Mannich-3CR | (S)-1-Benzyl-2-methylpiperazine | Aldehyde, Ketone | Chiral β-amino ketones |

Future Research Directions and Emerging Paradigms in S 1 Benzyl 2 Methylpiperazine Dihydrochloride Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of enantiomerically pure substituted piperazines is a cornerstone of medicinal and materials chemistry. Future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally benign and sustainable. Traditional multi-step syntheses that rely on protecting groups are gradually being replaced by more streamlined approaches. nih.gov

Key areas of development include:

Asymmetric Synthesis: Direct asymmetric synthesis to establish the chiral center at the C-2 position is a primary goal. This involves the use of chiral catalysts, auxiliaries derived from the chiral pool (e.g., amino acids), or highly diastereoselective reactions. rsc.org For instance, methods employing intramolecular palladium-catalyzed hydroamination have been shown to produce 2,6-disubstituted piperazines with high diastereoselectivity. rsc.org

One-Pot Procedures: Simplified, one-pot-one-step syntheses from protonated piperazine (B1678402) precursors, which obviate the need for protecting group manipulation, represent a significant advance in efficiency. nih.gov These methods often utilize heterogeneous catalysis, simplifying purification and reducing waste. nih.gov

Biocatalysis: The use of enzymes to catalyze key steps, such as stereoselective reduction or amination, offers a green alternative to traditional chemical reagents, often providing high enantioselectivity under mild conditions.

Novel Starting Materials: Exploration of unconventional and readily available starting materials, moving away from expensive chiral precursors, is crucial for large-scale and cost-effective synthesis.

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity in ring formation or substitution. | High enantiomeric excess, catalytic turnover. | rsc.org |

| Chiral Pool Synthesis | Starting from readily available chiral molecules like amino acids (e.g., L-alanine) to build the piperazine core. | Pre-defined stereochemistry, predictable outcomes. | rsc.org |

| One-Pot Reactions | Combining multiple reaction steps into a single process without isolating intermediates. | Reduced solvent waste, time savings, higher overall yield. | nih.gov |

| Heterogeneous Catalysis | Catalysts supported on polymeric resins or other solid phases. | Easy catalyst removal and recycling, simplified purification. | nih.gov |

Exploration of Advanced Characterization Techniques for Complex Analogs

As more complex derivatives of (S)-1-benzyl-2-methylpiperazine are synthesized, their unambiguous structural elucidation becomes critical. While standard spectroscopic methods like NMR and mass spectrometry are foundational, advanced techniques are necessary to resolve subtle structural and stereochemical details.

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the absolute configuration of chiral centers and the preferred conformation of the piperazine ring in the solid state. rsc.orgfgcu.edu It has been used to confirm the trans stereochemistry in complex disubstituted piperazines and reveal unusual twist-boat conformations. rsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases is indispensable for separating enantiomers and determining enantiomeric purity (er, enantiomeric ratio) of newly synthesized compounds and their intermediates. researchgate.net

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., NOESY, ROESY) are crucial for determining the relative stereochemistry and conformational analysis of complex analogs in solution. For molecules with multiple chiral centers, these methods help establish the spatial relationships between substituents.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, it is possible to determine the absolute configuration of chiral molecules in solution, providing a powerful alternative to X-ray crystallography.

Integration with Automation and Flow Chemistry Methodologies

The shift towards more efficient and scalable chemical synthesis has led to the adoption of automation and continuous flow chemistry. acs.org These technologies offer precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for high-throughput synthesis and optimization. technologynetworks.comnih.govresearchgate.net

For the synthesis of (S)-1-benzyl-2-methylpiperazine analogs, these methodologies offer several advantages:

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal synthetic protocols. acs.org

Enhanced Safety and Scalability: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat transfer and control, making it safer to perform highly exothermic reactions. This enables seamless scaling from laboratory research to larger-scale production. researchgate.net

Multi-Step Synthesis: The integration of multiple flow reactors and purification modules enables the creation of fully automated, multi-step sequences for producing complex molecules without manual intervention or isolation of intermediates. technologynetworks.comnih.gov Research has demonstrated the machine-assisted, multi-step flow preparation of related compounds like piperazine-2-carboxamide. nih.govresearchgate.net

Investigation in Supramolecular Chemistry and Materials Science

The structural features of (S)-1-benzyl-2-methylpiperazine make it an attractive building block for supramolecular assemblies and advanced materials. The chiral backbone, hydrogen bond donors/acceptors (N-H groups), and the aromatic ring for π-π stacking are all functionalities that can direct self-assembly.

Emerging research directions include:

Crystal Engineering: Using the molecule as a tecton (building block) to design crystalline solids with specific network topologies. The formation of the dihydrochloride (B599025) salt itself is an exercise in crystal engineering, where hydrogen bonding and ionic interactions dictate the packing structure.

Chiral Ligands for Metal Complexes: The piperazine nitrogen atoms can coordinate to metal centers. Chiral piperazine derivatives can serve as ligands in asymmetric catalysis or for the construction of chiral Metal-Organic Frameworks (MOFs).

Self-Assembling Systems: Studies on related polyamines containing piperazine rings have shown that these molecules can self-assemble in the crystal lattice, stabilized by extensive hydrogen bond networks with solvent molecules. nih.gov This principle can be extended to design gels, liquid crystals, or other soft materials based on the (S)-1-benzyl-2-methylpiperazine scaffold.

Computational Design and Predictive Modeling for New Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. In silico methods allow researchers to design novel analogs of (S)-1-benzyl-2-methylpiperazine and predict their properties before committing to synthetic efforts.

Key computational approaches include:

Molecular Docking and Dynamics: These methods are used to predict the binding mode and affinity of piperazine derivatives to biological targets, such as proteins or enzymes. nih.govrsc.org For instance, computational studies have been used to design benzylpiperazine derivatives as selective inhibitors of Mcl-1, an antiapoptotic protein, guiding the synthesis of compounds with potent and selective activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models can then be used to predict the activity of new, unsynthesized analogs.

Predictive Modeling for Physicochemical Properties: Machine learning algorithms and other modeling techniques are being used to accurately predict properties like solubility, reactivity, and absorption. Such models have been successfully applied to predict CO2 solubility in aqueous piperazine solutions for carbon capture applications, demonstrating their power in materials science contexts. nih.govolisystems.com

| Computational Method | Application for Piperazine Derivatives | Outcome | Reference |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | Identification of key interactions, virtual screening of compound libraries. | rsc.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Reveals the stability of ligand-receptor complexes and crucial amino acid interactions. | nih.gov |

| De Novo Design | Uses algorithms to design novel molecular structures that fit a target receptor site. | Generation of new chemical scaffolds with desired binding properties. | nih.gov |

| Machine Learning | Develops predictive models from large datasets of chemical and physical properties. | Accurate prediction of properties like solubility for industrial applications. | nih.gov |

Q & A

Q. What are the common synthetic routes for (S)-1-Benzyl-2-methylpiperazine 2HCl, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically starts with benzoic acid derivatives, proceeding through acylation, bromination, and esterification steps. Optimization involves testing solvents (e.g., dichloromethane vs. THF), reaction times, and stoichiometric ratios (e.g., molar equivalents of brominating agents). For example, highlights the use of IR, HNMR, and HPLC to verify intermediate purity and final product structure. Key parameters include temperature control during esterification (≤60°C) and catalyst selection for chiral resolution .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- IR Spectroscopy : Identifies functional groups (e.g., piperazine N-H stretches at ~3300 cm⁻¹).

- HNMR : Resolves stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the piperazine ring).

- HPLC with Chiral Columns : Ensures enantiomeric purity (>98% ee) .

- GC-MS : Detects volatile byproducts during synthesis .

Q. How does the benzyl group influence the compound's physicochemical properties?

- Methodological Answer : The benzyl substituent enhances lipophilicity, affecting solubility and bioavailability. Partition coefficient (logP) can be experimentally determined via shake-flask methods using octanol/water phases. notes that benzyl groups also stabilize intermediates during catalytic hydrogenation, reducing undesired side reactions .

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodological Answer : Racemization is minimized by:

- Protecting Groups : Using Boc (tert-butoxycarbonyl) to shield the piperazine nitrogen during alkylation (e.g., (S)-1-N-Boc-2-methylpiperazine in ).

- Low-Temperature Reactions : Performing acylations at 0°C to suppress epimerization .

- Chiral Catalysts : Iridium-based catalysts in allylic amination (57% yield, 90.1% ee, as in ) .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Contradictions (e.g., HNMR peak shifts) arise from residual solvents or diastereomeric impurities. Solutions include:

Q. What industrial-scale challenges arise in piperazine derivative synthesis, and how are they addressed?

- Methodological Answer : Scaling up introduces challenges like exothermic reactions and byproduct formation. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.